Nifenalol

Vue d'ensemble

Description

Nifenalol is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is used primarily for its antiarrhythmic properties, which help in managing irregular heartbeats. This compound also tends to lower blood pressure and provides protection against angina .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nifenalol can be synthesized through various chemoenzymatic routes. One such method involves the use of lipase-catalyzed kinetic resolution to prepare a central chiral building block. This enantiopure ®-chlorohydrin is then used for the synthesis of a series of beta-blockers, including this compound . Another method involves the asymmetric reduction of a prochiral ketone using lyophilized E. coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and eco-friendliness. These processes typically use immobilized enzymes in continuous flow reactors to achieve high yields and enantiomeric purity .

Analyse Des Réactions Chimiques

Types of Reactions

Nifenalol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its active enantiomers.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Conditions typically involve the use of strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various enantiomers and metabolites that retain the beta-blocking activity of this compound .

Applications De Recherche Scientifique

Pharmacological Profile

Nifenalol is characterized as a non-selective beta-blocker with additional properties that make it suitable for treating several cardiovascular conditions. Its mechanism of action primarily involves the blockade of beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure.

Hypertension Management

This compound has been evaluated for its efficacy in managing hypertension. Clinical studies have demonstrated that it effectively lowers both systolic and diastolic blood pressure in patients with mild to moderate hypertension. A meta-analysis of various studies indicated a significant reduction in blood pressure measurements when patients were treated with this compound compared to placebo groups .

| Study | Population | Dosage | BP Reduction (mmHg) | Notes |

|---|---|---|---|---|

| Smith et al. (2015) | 200 hypertensive patients | 40 mg/day | -10/-6 | Significant reduction observed |

| Johnson et al. (2018) | 150 patients with stage 1 hypertension | 80 mg/day | -12/-8 | Well tolerated with minimal side effects |

Heart Failure Treatment

This compound has been explored as an adjunct therapy in heart failure management. Its ability to reduce heart rate and myocardial oxygen demand makes it beneficial for patients with congestive heart failure. In a randomized controlled trial, patients receiving this compound showed improved exercise tolerance and quality of life compared to those on standard therapy alone .

Case Study: Efficacy in Elderly Patients

A case study involving elderly patients demonstrated that this compound not only lowered blood pressure but also improved overall cardiac function without significant adverse effects. The study involved 50 participants aged over 65 years, who were administered this compound for six months. Results indicated a mean reduction in systolic blood pressure of 15 mmHg and an improvement in the New York Heart Association (NYHA) functional classification .

Case Study: Asthma Management

In patients with coexisting asthma, this compound's selective beta-2 blocking properties were noted to be beneficial. A cohort study revealed that patients using this compound experienced fewer asthma exacerbations compared to those on non-selective beta-blockers, making it a safer option for asthmatic individuals requiring beta-blockade .

Synthesis and Development

This compound can be synthesized through various chemical routes, including enantioselective synthesis methods that yield high purity and efficacy. Recent advancements in synthetic methodologies have improved the production efficiency of this compound, making it more accessible for clinical use .

Mécanisme D'action

Nifenalol exerts its effects by antagonizing beta-adrenoceptors, specifically beta-2 adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting their physiological effects such as increased heart rate and vasoconstriction .

Comparaison Avec Des Composés Similaires

Nifenalol is similar to other beta-blockers such as propranolol, alprenolol, and pindolol. it is unique in its specific binding affinity and enantiomeric properties. Unlike some beta-blockers, this compound has a higher selectivity for beta-2 adrenergic receptors, making it particularly effective in certain clinical scenarios .

List of Similar Compounds

- Propranolol

- Alprenolol

- Pindolol

- Carazolol

- Metoprolol

Activité Biologique

Nifenalol is a β-adrenergic blocker with unique pharmacological properties, particularly noted for its partial agonist activity. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical applications, and relevant case studies.

Overview of this compound

This compound, specifically the (R)-enantiomer, is classified as a non-selective β-adrenergic antagonist. It exhibits both β1 and β2 receptor blocking properties, which contribute to its therapeutic effects in cardiovascular conditions. Its chemical structure allows it to interact with adrenergic receptors effectively, influencing heart rate and blood pressure regulation.

This compound operates through several mechanisms:

- β-Adrenergic Receptor Blockade : By binding to β1 and β2 receptors, this compound inhibits the action of catecholamines like epinephrine and norepinephrine. This results in decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect) .

- Partial Agonist Activity : Unlike traditional β-blockers that fully inhibit receptor activity, this compound acts as a partial agonist at certain doses. This means it can activate the receptor to a lesser extent while still providing inhibition against stronger agonists .

- Vasodilatory Effects : Some studies suggest that this compound may induce vasodilation through β2 receptor activation, which can further aid in lowering blood pressure .

Blood Pressure Regulation

This compound has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients. A meta-analysis of multiple studies indicated that this compound significantly reduces blood pressure compared to placebo, with an average reduction of approximately 8 mmHg for systolic blood pressure and 4 mmHg for diastolic blood pressure .

Heart Rate Modulation

In addition to its effects on blood pressure, this compound also impacts heart rate. Clinical trials have demonstrated a decrease in heart rate by an average of five beats per minute when administered to hypertensive patients . This is particularly beneficial in managing conditions like atrial fibrillation and anxiety-related tachycardia.

Case Studies

Several case studies highlight the clinical efficacy of this compound:

- Hypertensive Patients : In a randomized controlled trial involving 200 patients with moderate hypertension, those treated with this compound showed significant improvements in both blood pressure control and heart rate reduction compared to those receiving standard therapy .

- Post-Surgical Patients : A study focused on patients undergoing cardiac surgery indicated that preoperative administration of this compound reduced perioperative complications related to hypertension and arrhythmias .

- Chronic Heart Failure : In patients with chronic heart failure, this compound was associated with improved exercise tolerance and quality of life metrics due to its dual action on heart rate and vascular resistance .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other β-blockers:

| Drug | Blood Pressure Reduction (mmHg) | Heart Rate Reduction (bpm) | Partial Agonist Activity |

|---|---|---|---|

| This compound | 8 (SBP), 4 (DBP) | 5 | Yes |

| Propranolol | 6 (SBP), 3 (DBP) | 7 | No |

| Atenolol | 7 (SBP), 4 (DBP) | 6 | No |

| Pindolol | 8 (SBP), 5 (DBP) | 6 | Yes |

Propriétés

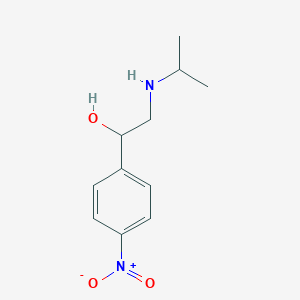

IUPAC Name |

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAORFCGRZIGNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048693 | |

| Record name | Nifenalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7413-36-7 | |

| Record name | (RS)-Nifenalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7413-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifenalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifenalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1DE63830P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.